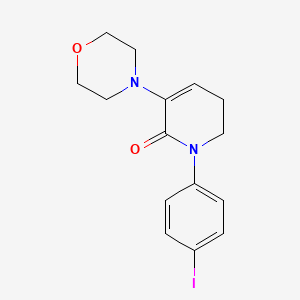

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-iodophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWMPOYYIGCWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623726 | |

| Record name | 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473927-69-4 | |

| Record name | 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2-(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. A thorough understanding of its chemical characteristics is crucial for process optimization, impurity profiling, and quality control in the manufacturing of Apixaban. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents an analysis of its spectral data.

Chemical and Physical Properties

This compound is a heterocyclic compound with the systematic IUPAC name 1-(4-iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one. It is also known by the synonym "Apixaban Intermediate III".[1][2] Its primary role in the pharmaceutical industry is as a building block in the convergent synthesis of Apixaban.[3]

The key physicochemical properties of this intermediate are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 473927-69-4 | [4][5][6][7] |

| Molecular Formula | C₁₅H₁₇IN₂O₂ | [2][4] |

| Molecular Weight | 384.21 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 483.485 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 246.2 ± 28.7 °C (Predicted) | [2] |

| Refractive Index | 1.651 (Predicted) | [2] |

| Topological Polar Surface Area | 32.8 Ų | [4] |

| XLogP3 | 2.5 | [4] |

Synthesis

The synthesis of this compound is a critical step in the overall synthesis of Apixaban. Several synthetic routes have been reported in the literature, often within patents detailing the manufacturing process of the final drug. A common approach involves the reaction of a suitably substituted pyridinone precursor with 4-iodoaniline.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of this compound, adapted from methodologies described in the patent literature. This process involves the reaction of 3-morpholino-5,6-dihydropyridin-2(1H)-one with 1,4-diiodobenzene.

Materials:

-

3-morpholino-5,6-dihydropyridin-2(1H)-one

-

1,4-diiodobenzene

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent), 1,4-diiodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add toluene to the mixture to achieve a suitable concentration for stirring.

-

De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add N,N'-dimethylethylenediamine (0.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Workflow Diagram:

Spectral Data

Detailed spectral analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the dihydropyridinone ring, the morpholine moiety, and the iodophenyl group. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholine and dihydropyridinone rings will appear in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbon atom attached to the iodine will have a characteristic chemical shift. The carbonyl carbon of the pyridinone ring will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands will include C-N stretching, C-O-C stretching of the morpholine ring, and C-H stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (384.21 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Biological Activity and Role in Drug Development

This compound is primarily a synthetic intermediate and is not expected to possess significant biological activity itself. Its structure is designed to be a stable and reactive precursor for the construction of the more complex Apixaban molecule. The biological activity of Apixaban arises from the final triazolopyridinone core structure, which is formed in a subsequent reaction step. Apixaban functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[9][10][11] The intermediates in its synthesis, including the title compound, lack the necessary pharmacophore to effectively bind to and inhibit Factor Xa.

The significance of this intermediate lies in its utility in the convergent synthesis of Apixaban, a process that allows for the efficient and large-scale production of this life-saving anticoagulant.[12][13]

Logical Relationship Diagram:

References

- 1. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. parchem.com [parchem.com]

- 7. alchemypharm.com [alchemypharm.com]

- 8. CAS No.473927-69-4,this compound Suppliers [lookchem.com]

- 9. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 10. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the manufacture of the anticoagulant drug Apixaban. The synthesis is a multi-step process commencing with the acylation of 4-iodoaniline, followed by intramolecular cyclization, chlorination, and subsequent nucleophilic substitution with morpholine. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Overall Synthesis Pathway

The synthesis of this compound can be conceptualized as a four-stage process. The logical flow of this synthesis is depicted in the following workflow diagram.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1 & 2: Synthesis of 1-(4-Iodophenyl)piperidin-2-one

The initial stage of the synthesis involves the acylation of 4-iodoaniline with 5-bromovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring.

Reaction Scheme:

Caption: Reaction scheme for the formation of the lactam intermediate.

Experimental Protocol:

To a solution of 4-iodoaniline (100 g) in tetrahydrofuran (700 mL), triethylamine (103.6 g) is added. The reaction mixture is then cooled to 0°C. A solution of 5-bromovaleryl chloride (114.0 g) in tetrahydrofuran (100 mL) is slowly added to the mixture at a temperature of 0-5°C. The reaction is maintained at this temperature for 2 hours. Following the acylation, potassium hydroxide pellets (76.8 g) are added to the reaction mixture at 0-5°C, and the mixture is maintained for an additional 3 hours at the same temperature to facilitate cyclization.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Purity of 1-(4-Iodophenyl) piperidine-2-one | ≥ 99.5% (by HPLC) | [1] |

Step 3 & 4: Synthesis of this compound

This stage of the synthesis is analogous to the preparation of the corresponding p-nitro analog. It involves the dichlorination of the lactam intermediate, followed by an elimination and nucleophilic substitution with morpholine.

Reaction Scheme:

References

Technical Guide: The Role and Implied Mechanism of Action of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with a focus on its function as a chemical intermediate and the associated mechanism of action of the final active pharmaceutical ingredient.

Introduction and Identification

This compound (CAS Number: 473927-69-4) is a heterocyclic organic compound.[1][2][3][4][5] While direct pharmacological studies on this specific molecule are not extensively available in public literature, its primary role is established as a key intermediate in the synthesis of pharmaceutical agents.[1][2][4] The presence of an iodophenyl group makes it a versatile precursor for creating more complex molecules through various chemical reactions.[1]

A structurally related compound, 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, is a known intermediate in the synthesis of Apixaban.[6][7][8] Apixaban is a potent, orally active, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[6][7] Given the structural similarities and its designation as a pharmaceutical intermediate, it is highly probable that this compound is also utilized in the synthesis of Apixaban or structurally related Factor Xa inhibitors.

Implied Mechanism of Action via Apixaban

The "mechanism of action" of this compound is therefore best understood through the pharmacological action of its likely end-product, Apixaban. Apixaban is a direct inhibitor of Factor Xa, which means it binds directly to the enzyme and blocks its activity without requiring a cofactor like antithrombin.

Factor Xa is a pivotal component of the coagulation cascade, where the common pathway begins. It is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, which forms the fibrin mesh that stabilizes a blood clot. By inhibiting Factor Xa, Apixaban effectively reduces thrombin generation and, consequently, fibrin formation, thus exerting its anticoagulant effect.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the blood coagulation cascade and the point of inhibition by Apixaban.

Quantitative Data: Pharmacological Profile of Apixaban

The following table summarizes key quantitative data for Apixaban, the presumed final product.

| Parameter | Value | Description |

| Target | Factor Xa | A serine protease in the coagulation cascade. |

| Ki (Inhibition Constant) | 0.08 nM (human) | A measure of the inhibitor's binding affinity to the target enzyme. |

| IC50 (Half maximal inhibitory concentration) | 3.9 nM (human) | The concentration of inhibitor required to reduce enzyme activity by 50%. |

| Bioavailability | ~50% | The proportion of the administered drug that reaches systemic circulation. |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | The time it takes to reach the maximum concentration in the blood after oral administration. |

| Plasma Protein Binding | ~87% | The extent to which the drug binds to proteins in the blood plasma. |

| Terminal Half-life | ~12 hours | The time required for the plasma concentration of the drug to decrease by half. |

Experimental Protocols

The characterization of a Factor Xa inhibitor like Apixaban involves a series of in vitro and in vivo experiments. Below are outlines of key experimental protocols.

5.1. Factor Xa Inhibition Assay (In Vitro)

-

Objective: To determine the inhibitory potency (IC50) of the compound against purified Factor Xa.

-

Methodology:

-

Purified human Factor Xa is incubated with a chromogenic substrate (e.g., S-2222) in a buffer solution (e.g., Tris-HCl).

-

The test compound (e.g., Apixaban) is added at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The rate of substrate cleavage by Factor Xa is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

5.2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays (Ex Vivo)

-

Objective: To assess the effect of the compound on the extrinsic and intrinsic pathways of coagulation, respectively.

-

Methodology:

-

Blood samples are collected from subjects (e.g., rats, rabbits, or humans) administered with the test compound.

-

Plasma is isolated by centrifugation.

-

For PT: A reagent containing tissue factor and calcium is added to the plasma, and the time to clot formation is measured.

-

For aPTT: An activating agent (e.g., silica) and a partial thromboplastin are added, followed by calcium, and the time to clot formation is measured.

-

The clotting times are compared to those from baseline (pre-dose) samples or vehicle-treated controls.

-

Synthetic Relationship

The compound this compound serves as a building block in a multi-step synthesis. The iodophenyl moiety is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki or Stille coupling, to introduce the remaining parts of the final Apixaban molecule.

Conclusion

While this compound is not a pharmacologically active agent in itself, its critical role as a synthetic intermediate for Factor Xa inhibitors like Apixaban links it directly to a well-defined mechanism of action. Understanding its function in the drug development pipeline provides valuable context for researchers and scientists in the field of medicinal chemistry and pharmacology. The ultimate biological effect of compounds derived from this intermediate is the potent and selective inhibition of Factor Xa, leading to an effective anticoagulant response.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 473927-69-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alchemypharm.com [alchemypharm.com]

- 5. parchem.com [parchem.com]

- 6. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 7. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 8. 1-(4-amino phenyl)-3-morpholino-5,6-dihydropyridin-2 (1H)-one - Opulent Pharma [opulentpharma.com]

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one spectroscopic data (NMR, IR, MS)

For researchers and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key pharmaceutical intermediates is paramount. This technical guide provides an in-depth look at 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a crucial building block in the synthesis of the anticoagulant Apixaban.

This document details the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, alongside the experimental protocols for its synthesis and characterization. This information is vital for process optimization, quality control, and regulatory compliance in the manufacturing of Apixaban.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d, J=8.8 Hz | 2H | Ar-H |

| 7.11 | d, J=8.8 Hz | 2H | Ar-H |

| 5.59 | s | 1H | C4-H |

| 3.84 | t, J=6.4 Hz | 2H | C6-H₂ |

| 3.79 | t, J=4.8 Hz | 4H | Morpholine -OCH₂ |

| 2.92 | t, J=4.8 Hz | 4H | Morpholine -NCH₂ |

| 2.65 | t, J=6.4 Hz | 2H | C5-H₂ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.7 | C=O |

| 145.4 | C-N (Pyridinone) |

| 138.3 | Ar-C |

| 138.1 | Ar-C |

| 129.0 | Ar-CH |

| 104.9 | C4 |

| 92.1 | Ar-C-I |

| 66.8 | Morpholine -OCH₂ |

| 50.8 | Morpholine -NCH₂ |

| 49.3 | C6 |

| 21.7 | C5 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1653 | C=O (Amide) stretch |

| 1595 | C=C (Aromatic) stretch |

| 1487 | C-H bend |

| 1238 | C-N stretch |

| 1115 | C-O-C (Ether) stretch |

| 816 | p-substituted benzene C-H bend |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 385.0 | [M+H]⁺ (Molecular Ion) |

Experimental Protocols

The synthesis and characterization of this compound are detailed in U.S. Patent No. 6,967,208 B2, which outlines the preparation of Apixaban and its intermediates.

Synthesis of this compound

The synthesis involves the reaction of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one with morpholine.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The characterization of the synthesized compound was performed using standard spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was likely analyzed as a KBr pellet or a thin film.

Mass Spectrometry (MS): The mass spectrum was acquired using an electrospray ionization (ESI) source in positive ion mode. The data confirms the molecular weight of the compound.

This comprehensive guide provides essential spectroscopic and synthetic information for this compound, aiding researchers and professionals in the development and manufacturing of Apixaban.

Methodological Guide to the Crystallographic Analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of public databases did not yield a publicly available crystal structure for the specific compound 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This guide, therefore, serves as a comprehensive methodological whitepaper outlining the experimental and computational procedures typically employed for the determination of such a crystal structure. The quantitative data presented herein is illustrative and provides a template for what a crystallographic analysis would reveal.

Introduction to this compound

This compound, with the CAS number 473927-69-4, is recognized as a valuable intermediate in the pharmaceutical industry. Its molecular structure, featuring a substituted dihydropyridinone ring, suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The presence of an iodophenyl group makes it particularly suitable for further synthetic modifications through cross-coupling reactions. Understanding the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is a critical step in rational drug design, enabling a deeper understanding of its structure-activity relationships.

Hypothetical Crystallographic Data

The following table summarizes the kind of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values are representative for a small organic molecule and are provided here for illustrative purposes.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₅H₁₇IN₂O₂ |

| Formula Weight | 384.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1778.9(12) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.432 |

| Absorption Coefficient (mm⁻¹) | 1.890 |

| F(000) | 768 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 15890 |

| Independent reflections | 4098 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.048, wR2 = 0.092 |

Experimental Protocols

This section details the standard methodologies for the synthesis, crystallization, and crystal structure determination of a compound like this compound.

Synthesis and Purification

The synthesis of this compound would typically involve a multi-step reaction sequence. A plausible route could be the reaction of a suitable morpholine-containing precursor with a 4-iodophenyl isocyanate or a related electrophile. Following the reaction, the crude product would be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve high purity (>98%), which is essential for successful crystallization.

Single Crystal Growth

Growing diffraction-quality single crystals is a critical and often challenging step. Several methods would be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) is left in a loosely covered vial at room temperature. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.

X-ray Data Collection and Structure Solution

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.

The collected data are then processed to determine the unit cell parameters and to integrate the intensities of the reflections. The structure is solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the typical workflow for crystal structure determination and a hypothetical signaling pathway where this class of compound might be active.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Caption: A diagram of a hypothetical signaling pathway where the compound acts as an inhibitor.

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one solubility and stability

Technical Guide on the Physicochemical Properties of Doramapimod (BIRB 796)

Note to the Reader: The compound specified in the topic, 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 473927-69-4), is documented primarily as a pharmaceutical intermediate for Apixaban.[1][2][3][4][5][6] Publicly available data on its specific solubility, stability, and biological activity is limited. However, the detailed request for solubility/stability data, experimental protocols, and signaling pathway diagrams strongly aligns with the profile of the well-researched p38 MAPK inhibitor, Doramapimod (BIRB 796) . This guide will focus on Doramapimod to comprehensively address the core technical requirements of the prompt.

Introduction

Doramapimod (BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8][9] It belongs to the diaryl urea class of inhibitors that bind to an allosteric site of the p38 kinase, a mechanism that involves a significant conformational change in the enzyme and results in slow binding kinetics.[10] p38 MAPK signaling pathways are critical regulators of cellular responses to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines like TNF-α and IL-1.[11][12][13] Consequently, Doramapimod has been investigated for its anti-inflammatory properties in conditions such as rheumatoid arthritis and Crohn's disease.

This document provides a technical overview of the solubility and stability of Doramapimod, presents detailed experimental protocols for assessing these parameters, and illustrates its mechanism of action within the p38 MAPK signaling pathway.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. Doramapimod is characterized as being insoluble in water.[7][14] Its solubility has been determined in various organic solvents and formulation vehicles, which is essential for in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the reported solubility values for Doramapimod in common laboratory solvents.

| Solvent/Vehicle | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source |

| DMSO | 106 mg/mL | ~200.9 mM | Hygroscopic DMSO can reduce solubility; use of fresh solvent and sonication is recommended. | [7][8][14] |

| DMSO | 30 mg/mL | ~56.9 mM | - | [15] |

| DMF | 25 mg/mL | ~47.4 mM | - | [15] |

| Ethanol | 106 mg/mL | ~200.9 mM | - | [14] |

| Ethanol | 100 mg/mL | ~189.5 mM | - | [7] |

| Ethanol | 3 mg/mL | ~5.7 mM | - | [15] |

| Water | Insoluble | - | - | [7][14] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.74 mM | Co-solvents should be added sequentially. | [16] |

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a typical high-throughput method for determining the kinetic solubility of a compound like Doramapimod in an aqueous buffer.[17][18][19][20][21]

Objective: To determine the concentration of a compound in a saturated solution after a short incubation period, starting from a high-concentration DMSO stock.

Materials:

-

Doramapimod (BIRB 796)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for storage, filter plates for separation)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker/thermomixer capable of 850 rpm at 25°C

-

Centrifuge with a plate rotor

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of Doramapimod in 100% DMSO.[19]

-

Compound Addition: Dispense 5 µL of the 20 mM DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well, bringing the final volume to 250 µL. This results in a nominal concentration of 400 µM with 2% DMSO.

-

Incubation: Seal the plate and place it on a thermomixer. Shake at 850 rpm for 2 hours at 25°C to allow the solution to reach equilibrium.[19][20]

-

Separation of Undissolved Compound:

-

Filtration Method: Place the incubation plate on top of a 96-well filter plate (e.g., 0.45 µm pore size) and use a vacuum manifold to collect the filtrate in a clean collection plate.

-

Centrifugation Method: Alternatively, centrifuge the incubation plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitate. Carefully aspirate the supernatant for analysis.

-

-

Quantification: Analyze the concentration of Doramapimod in the clear filtrate or supernatant using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve prepared in the same buffer system (PBS with 2% DMSO).

Visualization: Solubility Determination Workflow

Caption: Workflow for kinetic solubility determination.

Stability Profile

Stability data is crucial for defining storage conditions, shelf-life, and understanding potential degradation pathways.

Storage and Chemical Stability

Doramapimod exhibits good long-term stability when stored correctly. The solid form (powder) is stable for at least 4 years at -20°C.[15] Stock solutions prepared in solvents should be stored at -80°C, where they are reported to be stable for up to 1 year.[7]

| Form | Storage Temperature | Stability Duration | Source |

| Crystalline Solid / Powder | -20°C | ≥ 4 years | [15] |

| Stock Solution in Solvent | -80°C | 1 year | [7] |

Metabolic Stability

Preliminary metabolic stability data indicates how the compound is metabolized by liver enzymes, which is a predictor of its in vivo half-life.

| System | Stability Metric | Value | Source |

| Human Microsomes | % Remaining after incubation | 88% | [9] |

| Mouse Microsomes | % Remaining after incubation | 82% | [9] |

| Rat Microsomes | % Remaining after incubation | >88% | [9] |

| Human Hepatocytes | % Remaining after incubation | 55% | [9] |

| Rat Hepatocytes | % Remaining after incubation | 20% | [9] |

Experimental Protocol: Solution Stability Assessment

Objective: To evaluate the chemical stability of Doramapimod in a buffered solution over time under defined temperature conditions.

Materials:

-

Doramapimod (BIRB 796)

-

Acetonitrile (ACN) and Water (HPLC-grade)

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

HPLC or UPLC system with a UV or MS detector

-

Incubator or water bath set to 37°C

-

Autosampler vials

Procedure:

-

Solution Preparation: Prepare a working solution of Doramapimod at a known concentration (e.g., 10 µM) in the phosphate buffer (pH 7.4). An intermediate stock in ACN or DMSO may be used, ensuring the final organic solvent concentration is low (e.g., <1%).

-

Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial. This is the T=0 reference sample. Analyze it immediately via a validated HPLC method to determine the initial peak area.

-

Incubation: Place the remaining working solution in a sealed container and incubate at 37°C.

-

Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer them to autosampler vials, and quench any further degradation by adding an equal volume of cold ACN.

-

HPLC Analysis: Analyze all time-point samples using the same HPLC method as the T=0 sample. The method should be stability-indicating, meaning it can resolve the parent compound from any potential degradants.

-

Data Analysis: Calculate the percentage of Doramapimod remaining at each time point relative to the T=0 sample using the formula:

-

% Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

-

-

Plot the % remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of the compound under these conditions.

Visualization: Stability Testing Workflow

Caption: Workflow for solution stability assessment.

Biological Context: p38 MAPK Signaling Pathway

Doramapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by cellular stressors and inflammatory cytokines.[12][22] Activation of p38 MAPK leads to the downstream phosphorylation of various kinases and transcription factors, culminating in the production of inflammatory mediators like TNF-α.[11][13] Doramapimod binds to p38α and other isoforms, preventing their kinase activity and thereby blocking this inflammatory cascade.[7][8]

Visualization: p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by Doramapimod.

References

- 1. This compound | 473927-69-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. parchem.com [parchem.com]

- 5. alchemypharm.com [alchemypharm.com]

- 6. echemi.com [echemi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. opnme.com [opnme.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 13. assaygenie.com [assaygenie.com]

- 14. selleck.co.jp [selleck.co.jp]

- 15. caymanchem.com [caymanchem.com]

- 16. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. enamine.net [enamine.net]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

In-Depth Technical Guide: The Biological Activity of Apixaban, a Potent Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Apixaban, an oral anticoagulant. 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one serves as a key intermediate in the chemical synthesis of Apixaban. The focus of this document is on the pharmacological properties and mechanism of action of the final active pharmaceutical ingredient, Apixaban (CAS 503612-47-3), marketed under the brand name Eliquis.

Introduction to Apixaban

Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] It is utilized for the prevention and treatment of thromboembolic diseases, including stroke prevention in patients with nonvalvular atrial fibrillation and the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[4][5] Unlike traditional anticoagulants that require frequent monitoring, Apixaban is administered at fixed doses.[3]

Mechanism of Action

Apixaban's anticoagulant effect is achieved through the direct, selective, and reversible inhibition of both free and clot-bound Factor Xa.[3][4] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final enzyme in the clotting cascade that converts soluble fibrinogen to insoluble fibrin strands, forming the structural basis of a thrombus.

By binding to the active site of Factor Xa, Apixaban blocks its enzymatic activity, thereby preventing the generation of thrombin.[3][4] This inhibition occurs without the need for a cofactor such as antithrombin III.[3] The reduction in thrombin generation leads to a decrease in fibrin formation and, consequently, the prevention of thrombus development. While Apixaban does not directly affect platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[3]

Quantitative Biological Activity

The biological activity of Apixaban has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition Constants and Potency

| Parameter | Species | Value | Reference(s) |

| Ki (Factor Xa) | Human | 0.08 nM | [6] |

| Rabbit | 0.17 nM | [6] | |

| IC50 (Factor Xa) | Rabbit (ex vivo) | 0.22 µM | [6] |

| EC2x (Prothrombin Time - PT) | Human Plasma | 3.6 µM | [6] |

| EC2x (modified Prothrombin Time - mPT) | Human Plasma | 0.37 µM | [6] |

| EC2x (Activated Partial Thromboplastin Time - aPTT) | Human Plasma | 7.4 µM | [6] |

| EC2x (HepTest) | Human Plasma | 0.4 µM | [6] |

Table 2: In Vivo Antithrombotic Efficacy in Rabbit Models

| Model | Parameter | Value | Reference(s) |

| Arteriovenous-shunt thrombosis (AVST) | EC50 | 270 nM | [1] |

| Venous thrombosis (VT) | EC50 | 110 nM | [1] |

| Electrically mediated carotid arterial thrombosis (ECAT) | EC50 | 70 nM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chromogenic Anti-Factor Xa Assay

This assay quantifies the inhibitory effect of Apixaban on Factor Xa activity.

Principle: Patient plasma containing Apixaban is incubated with a known excess amount of Factor Xa. Apixaban binds to and inhibits a portion of the Factor Xa. A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of Factor Xa and is linked to a chromophore, is then added. The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing the chromophore, which results in a color change that is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of Apixaban in the plasma.

Detailed Protocol:

-

Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Prepare platelet-poor plasma by centrifugation at 2000 x g for 15 minutes.

-

Reagents:

-

Bovine Factor Xa

-

Chromogenic substrate (e.g., S-2765)

-

Tris-HCl buffer (pH 8.4)

-

Apixaban calibrators and controls

-

-

Procedure: a. Pre-warm all reagents and plasma samples to 37°C. b. In a microplate well, add 50 µL of plasma sample, calibrator, or control. c. Add 50 µL of Factor Xa reagent and incubate for 120 seconds at 37°C. d. Add 50 µL of the chromogenic substrate to initiate the reaction. e. Measure the rate of color change (absorbance) at 405 nm over a defined period (e.g., 180 seconds) using a microplate reader.

-

Data Analysis: Construct a calibration curve by plotting the absorbance change per minute against the known concentrations of the Apixaban calibrators. Determine the Apixaban concentration in the patient samples by interpolating their absorbance values from the calibration curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma. This initiates the extrinsic pathway, leading to the generation of thrombin and the formation of a fibrin clot. The time taken for the clot to form is measured.

Detailed Protocol:

-

Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

-

Reagents:

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride (0.025 M)

-

-

Procedure: a. Pre-warm the plasma sample and thromboplastin reagent to 37°C. b. Pipette 100 µL of the plasma sample into a pre-warmed cuvette. c. Add 200 µL of the thromboplastin reagent to the cuvette and simultaneously start a timer. d. Measure the time until a fibrin clot is detected, either mechanically or optically, using a coagulometer.

-

Data Analysis: The result is reported in seconds. For patients on vitamin K antagonists, the result is often expressed as an International Normalized Ratio (INR), but this is not the standard for direct oral anticoagulants like Apixaban.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids are added to citrated plasma and incubated. This activates the intrinsic pathway. Calcium is then added to initiate clot formation, and the time to clotting is measured.

Detailed Protocol:

-

Sample Preparation: Prepare platelet-poor plasma as described previously.

-

Reagents:

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (0.025 M)

-

-

Procedure: a. Pre-warm reagents and plasma to 37°C. b. Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a cuvette. c. Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C. d. Add 100 µL of pre-warmed calcium chloride and start the timer. e. Measure the time to clot formation using a coagulometer.

-

Data Analysis: The result is reported in seconds.

In Vivo Rabbit Model of Electrically Induced Carotid Artery Thrombosis

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial thrombosis setting.

Detailed Protocol:

-

Animal Preparation: Male New Zealand White rabbits are anesthetized with an appropriate anesthetic regimen (e.g., ketamine and xylazine).

-

Surgical Procedure: The carotid artery is surgically exposed. An electromagnetic flow probe is placed around the artery to monitor blood flow.

-

Drug Administration: Apixaban or a vehicle control is administered intravenously as a bolus followed by a continuous infusion.

-

Thrombosis Induction: A bipolar electrode is placed on the external surface of the carotid artery, and a controlled electrical current (e.g., 4 mA for 3 minutes) is applied to induce endothelial injury and subsequent thrombus formation.

-

Monitoring and Measurement: Carotid blood flow is monitored continuously for a set period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.

-

Thrombus Isolation and Quantification: At the end of the experiment, the injured arterial segment is excised, and the thrombus is carefully removed and weighed.

-

Data Analysis: The antithrombotic effect is determined by comparing the thrombus weight in the Apixaban-treated groups to the vehicle control group. Dose-response curves are generated to calculate parameters such as the EC50 (the concentration required to achieve 50% of the maximal effect).

Conclusion

Apixaban, for which this compound is a synthetic intermediate, is a potent and selective direct inhibitor of Factor Xa. Its well-defined mechanism of action, predictable pharmacokinetics, and significant antithrombotic efficacy, as demonstrated in a range of in vitro and in vivo models, have established it as a key therapeutic agent in the management of thromboembolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the biological activity of Apixaban and other direct Factor Xa inhibitors.

References

- 1. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of apixaban on routine and specific coagulation assays: a practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apixaban and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]

A Comprehensive Technical Guide to 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Pivotal Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key building block in modern medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the synthesis of Apixaban, a potent, orally bioavailable Factor XIa inhibitor used for the prevention and treatment of thromboembolic diseases. This document details the synthetic routes to this compound, its chemical properties, and its application in the construction of complex pharmaceutical agents. Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound (CAS No. 473927-69-4) is a heterocyclic compound that has gained prominence as a versatile intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring a dihydropyridinone core, a morpholine substituent, and an iodophenyl group, provides a unique combination of functionalities amenable to a variety of chemical transformations. The presence of the iodo-substituent is particularly advantageous for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

The most notable application of this building block is in the synthesis of Apixaban, a direct Factor XIa inhibitor.[3] The discovery and development of Apixaban have highlighted the importance of efficient synthetic access to its key intermediates, thereby driving research into optimized and scalable routes for the production of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 473927-69-4 | [2] |

| Molecular Formula | C₁₅H₁₇IN₂O₂ | [2][4] |

| Molecular Weight | 384.21 g/mol | [2][4] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [4] |

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound. The original route commences with 4-iodoaniline, while a more recent, economically favorable approach utilizes p-nitroaniline as the starting material.

Synthesis from 4-Iodoaniline

This route, while being more direct, is often considered more expensive due to the cost of 4-iodoaniline.[3] The general workflow is depicted below:

Diagram 1: Synthetic workflow starting from 4-Iodoaniline.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-N-(4-iodophenyl)pentanamide

-

To a solution of 4-iodoaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is added.

-

The mixture is cooled in an ice bath, and 5-chlorovaleroyl chloride is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Cyclization and Chlorination to form 1-(4-iodophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one

-

The 5-chloro-N-(4-iodophenyl)pentanamide is treated with a dehydrating and chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene).

-

The reaction is heated to facilitate the cyclization and subsequent chlorination.

-

Upon completion, the reaction mixture is carefully quenched with ice water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the chlorinated lactam.

Step 3: Synthesis of this compound

-

1-(4-Iodophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

An excess of morpholine and a base like triethylamine are added.

-

The mixture is heated to approximately 95-100 °C for several hours.[3]

-

Reaction completion is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

Economical Synthesis from p-Nitroaniline

This more recent approach avoids the use of expensive 4-iodoaniline and is considered more suitable for large-scale production.[3][5]

Diagram 2: Economical synthetic workflow from p-Nitroaniline.

Experimental Protocol:

Step 1-3: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

-

Detailed procedures for the conversion of p-nitroaniline to 1-(4-nitrophenyl)piperidin-2-one, followed by dichlorination with PCl₅ to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, and subsequent reaction with morpholine to give 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one have been reported, with an overall yield of approximately 48% over four steps.[3][5] A 75% yield for the nucleophilic substitution and elimination step with morpholine has been documented.[5]

Step 4: Reduction to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

-

The nitro group of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is reduced to an amine. A catalytic reduction using Raney nickel and hydrazine hydrate has been reported to give a 95% yield.[5] Other reducing agents such as catalytic hydrogenation with Pd/C can also be employed.[6]

Step 5: Sandmeyer Reaction to introduce Iodine

-

The resulting 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is subjected to a Sandmeyer reaction.

-

The amine is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

-

The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom at the para position of the phenyl ring, yielding the final product.

Application in the Synthesis of Apixaban

The primary and most well-documented application of this compound is as a key building block in the synthesis of the Factor XIa inhibitor, Apixaban.[3][6]

Diagram 3: Key steps in the synthesis of Apixaban.

Ullmann Coupling Reaction

A crucial step in the synthesis of an Apixaban precursor involves the Ullmann coupling of this compound with piperidin-2-one. This reaction forms the N-aryl lactam bond.

Experimental Protocol:

-

A suspension of 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one, piperidin-2-one (1.5 equivalents), and cesium carbonate (2.0 equivalents) in toluene is treated with a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) or Cu(PPh₃)₃Br (20 mol%).[7]

-

The reaction mixture is degassed and heated under a nitrogen atmosphere. A patent describes a similar reaction at 130°C for 24 hours using CuI and potassium carbonate.[6]

-

Upon completion, the reaction is worked up by partitioning between an organic solvent and water.

-

The product, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is isolated and purified, typically by column chromatography or recrystallization.

Subsequent Transformations to Apixaban

The product from the Ullmann coupling is then reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate to construct the pyrazole ring system. This is followed by ammonolysis of the ethyl ester to afford Apixaban. A patent describes a process where the reaction with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate gives the corresponding ethyl ester, which is subsequently amidated using an ammonia solution in ethylene glycol to yield Apixaban.[6] An alternative synthetic route discloses a final amidation step with a yield of up to 93%.[8]

Biological Context: Factor XIa and the Coagulation Cascade

Apixaban, synthesized from the title building block, is a direct inhibitor of Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.

Diagram 4: Simplified Coagulation Cascade and the site of Apixaban action.

Conclusion

This compound is a valuable and strategically important building block in pharmaceutical chemistry. Its efficient synthesis, particularly through modern, cost-effective routes, is crucial for the production of the life-saving anticoagulant, Apixaban. The chemical versatility of this intermediate, especially the reactivity of the iodophenyl moiety, opens up possibilities for its use in the synthesis of other novel bioactive molecules. This guide provides a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important compound, facilitating further innovation in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. alchemypharm.com [alchemypharm.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. data.epo.org [data.epo.org]

- 7. ambeed.com [ambeed.com]

- 8. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in the Synthesis of Apixaban

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a critical intermediate in the manufacturing of the direct Factor Xa inhibitor, Apixaban. This document details the pivotal role of this compound in the development of one of the leading oral anticoagulants, presenting its chemical properties, a detailed synthesis protocol, and its function within the broader synthetic pathway of Apixaban.

Introduction

This compound (CAS No. 473927-69-4), also known as Apixaban Intermediate III, is a synthetic organic compound that rose to prominence as a key building block in the synthesis of Apixaban.[1][2] Apixaban, marketed under the brand name Eliquis, is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[3] The discovery and development of efficient synthetic routes to Apixaban were crucial for its successful clinical application in preventing and treating thromboembolic disorders.[4] This guide focuses on the history and synthesis of this pivotal iodinated intermediate.

Discovery and History

The discovery of this compound is intrinsically linked to the drug discovery program for Apixaban at Bristol-Myers Squibb. In their quest for a potent and orally bioavailable Factor Xa inhibitor, researchers led by Donald J. P. Pinto explored various chemical scaffolds.[2][5] The seminal 2007 paper in the Journal of Medicinal Chemistry by Pinto and colleagues detailed the discovery of Apixaban and outlined its synthesis.[2]

Within this publication, this compound (referred to as compound 42 in their publication) was introduced as a key starting material.[4] Its synthesis was a critical step in one of the primary routes to construct the core structure of Apixaban. The development of this intermediate was driven by the need for a versatile building block that would allow for the subsequent construction of the pyrazole-pyridinone core of Apixaban through a cycloaddition reaction. The inventors credited on the foundational patents for Apixaban, including Donald J. P. Pinto and his team, are recognized for the discovery and development of the synthetic pathways involving this key intermediate.[2][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 473927-69-4 | [7] |

| Molecular Formula | C₁₅H₁₇IN₂O₂ | [8] |

| Molecular Weight | 384.21 g/mol | [8] |

| Appearance | Solid | - |

| Synonyms | Apixaban III, 1-(4-iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one, 5,6-Dihydro-1-(4-iodophenyl)-3-(4-morpholinyl)-2(1H)-pyridinone | [1][2][9] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that has been described in the scientific literature and various patents. The initial route developed by Bristol-Myers Squibb starts from 4-iodoaniline.[4]

A representative synthetic scheme is depicted below. The process generally involves the formation of a lactam ring followed by chlorination and subsequent substitution with morpholine.

Detailed Experimental Protocol

The following protocol is a composite representation based on procedures described for analogous compounds in the literature.[6]

Step 1: Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (analogue for methodology)

-

To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, phosphorus pentachloride (0.52 mol) is added.

-

The reaction mixture is heated, then quenched by pouring into ice water.

-

The product, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, is extracted with an organic solvent (e.g., chloroform) and the solvent is removed under reduced pressure.

-

The resulting solid is then reacted with morpholine at reflux for several hours.

-

After cooling, the product is precipitated by the addition of water, filtered, and dried to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[6]

Role in Apixaban Synthesis

This compound serves as a crucial electrophilic partner in a key 1,3-dipolar cycloaddition reaction to form the pyrazolopyridinone core of Apixaban.[10]

The synthetic utility of this intermediate is illustrated in the following diagram:

This reaction is followed by an Ullmann coupling with piperidin-2-one and subsequent amidation to yield the final Apixaban molecule.[10]

Pharmacological Profile

There is no publicly available data to suggest that this compound possesses any significant pharmacological activity on its own. Its primary and exclusive role described in the scientific and patent literature is that of a chemical intermediate in the synthesis of Apixaban.[11] As a precursor, it does not share the Factor Xa inhibitory properties of the final drug product.[7][12] Extensive preclinical and clinical studies have focused on the safety and efficacy of Apixaban, not its synthetic intermediates.[13][14]

Conclusion

This compound is a testament to the intricate chemical engineering involved in modern drug development. Its discovery and synthesis were instrumental in the creation of Apixaban, a life-saving anticoagulant. While devoid of intrinsic therapeutic properties, its role as a key intermediate underscores the importance of innovative synthetic chemistry in advancing pharmaceutical sciences. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and manufacturing.

References

- 1. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. data.epo.org [data.epo.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Nexus of Anticoagulation: A Technical Deep Dive into 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one Derivatives and their Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and its derivatives, with a primary focus on the highly successful anticoagulant, Apixaban. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic applications, mechanism of action, quantitative clinical data, and detailed experimental protocols relevant to this class of compounds.

Introduction: From Intermediate to Innovator in Anticoagulant Therapy

The compound this compound serves as a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa. Apixaban has emerged as a leading therapeutic agent for the prevention and treatment of thromboembolic disorders, offering a favorable efficacy and safety profile compared to traditional anticoagulants like warfarin. This guide will explore the journey from the foundational chemical structure to the clinical impact of its most prominent derivative, Apixaban.

Therapeutic Applications of Apixaban

Apixaban is indicated for a range of thromboembolic conditions, effectively reducing the risk of clot formation and its consequences.[1][2] Key therapeutic applications include:

-

Stroke Prevention in Nonvalvular Atrial Fibrillation (NVAF): Apixaban is widely used to reduce the risk of stroke and systemic embolism in patients with NVAF.[2][3]

-

Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE): It is a first-line treatment for acute DVT and PE.

-

Prophylaxis of DVT following Hip or Knee Replacement Surgery: Apixaban is effective in preventing DVT, which can lead to PE, in patients who have undergone major orthopedic surgery.

-

Reduction in the Risk of Recurrent DVT and PE: It is also used for the long-term prevention of recurrent thromboembolic events.

Mechanism of Action: Targeting the Coagulation Cascade

Apixaban's therapeutic effect stems from its direct inhibition of Factor Xa (FXa), a critical juncture in the coagulation cascade. The coagulation process involves a series of enzymatic reactions that culminate in the formation of a fibrin clot. This cascade has two primary initiating pathways: the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both of which converge on the activation of Factor X to Factor Xa.

Activated Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form a stable fibrin clot. By binding to the active site of both free and clot-bound Factor Xa, Apixaban effectively blocks this crucial step, thereby inhibiting thrombin generation and subsequent clot formation.[1] This targeted mechanism of action contributes to its predictable anticoagulant effect and favorable safety profile.

Figure 1: Apixaban's Mechanism of Action in the Coagulation Cascade.

Quantitative Data Summary

The efficacy and safety of Apixaban have been rigorously evaluated in several landmark clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Properties of Apixaban

| Parameter | Value | Reference |

| Bioavailability | ~50% | [1] |

| Time to Peak Plasma Concentration | 3-4 hours | [1] |

| Plasma Protein Binding | ~87% | [1] |

| Terminal Half-life | ~12 hours | [1] |

| Metabolism | Primarily via CYP3A4/5 | [1] |

| Excretion | Renal (~27%) and fecal | [1] |

Table 2: Efficacy and Safety Outcomes from the ARISTOTLE Trial (Apixaban vs. Warfarin in NVAF)

| Outcome | Apixaban (Rate per year) | Warfarin (Rate per year) | Hazard Ratio (95% CI) | p-value | Reference |

| Primary Efficacy: Stroke or Systemic Embolism | 1.27% | 1.60% | 0.79 (0.66-0.95) | 0.01 | [3] |

| Ischemic or Unspecified Stroke | 0.97% | 1.05% | 0.92 (0.74-1.13) | 0.42 | [3] |

| Hemorrhagic Stroke | 0.24% | 0.47% | 0.51 (0.35-0.75) | <0.001 | [4] |

| All-Cause Mortality | 3.52% | 3.94% | 0.89 (0.80-0.998) | 0.047 | [2][3] |

| Primary Safety: Major Bleeding | 2.13% | 3.09% | 0.69 (0.60-0.80) | <0.001 | [5] |

| Intracranial Hemorrhage | 0.33% | 0.80% | 0.42 (0.30-0.58) | <0.001 |

Table 3: Efficacy and Safety Outcomes from the AVERROES Trial (Apixaban vs. Aspirin in NVAF)

| Outcome | Apixaban (Rate per year) | Aspirin (Rate per year) | Hazard Ratio (95% CI) | p-value | Reference |

| Primary Efficacy: Stroke or Systemic Embolism | 1.6% | 3.7% | 0.45 (0.32-0.62) | <0.001 | [1][6] |

| All-Cause Mortality | 3.5% | 4.4% | 0.79 (0.62-1.02) | 0.07 | [1] |

| Primary Safety: Major Bleeding | 1.4% | 1.2% | 1.13 (0.74-1.75) | 0.57 | [1] |

| Intracranial Hemorrhage | 0.4% | 0.5% | 0.85 (0.38-1.90) | NS | [7] |

Table 4: Efficacy and Safety Outcomes from the AMPLIFY Trial (Apixaban vs. Enoxaparin/Warfarin in VTE)

| Outcome | Apixaban (N=2609) | Enoxaparin/Warfarin (N=2635) | Relative Risk (95% CI) | p-value | Reference |

| Primary Efficacy: Recurrent VTE or VTE-related Death | 2.3% | 2.7% | 0.84 (0.60-1.18) | <0.001 (for non-inferiority) | [8][9] |

| Primary Safety: Major Bleeding | 0.6% | 1.8% | 0.31 (0.17-0.55) | <0.001 (for superiority) | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Apixaban from its key intermediate and for key biological assays used to evaluate its anticoagulant activity.

Synthesis of Apixaban from this compound

The synthesis of Apixaban from this compound involves a multi-step process. A representative synthetic route is outlined below.[10][11][12][13]

Figure 2: General Synthetic Workflow for Apixaban.

Step 1: Synthesis of Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [10]

-

To a solution of this compound in a suitable organic solvent (e.g., N,N-dimethylformamide), add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

-

Add a suitable base (e.g., triethylamine) and heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the intermediate ester.

Step 2: Ullmann Condensation [10]

-

Combine the intermediate ester from Step 1, piperidin-2-one, copper(I) iodide (CuI), and a base such as potassium carbonate in a high-boiling point solvent (e.g., dimethyl sulfoxide).

-

Heat the mixture at an elevated temperature (e.g., 130°C) for an extended period (e.g., 24 hours).

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the Apixaban precursor.

Step 3: Amidation to form Apixaban [14]

-

Dissolve the Apixaban precursor in a suitable solvent such as ethylene glycol.

-

Bubble ammonia gas through the solution or use an ammonia solution.

-

Heat the reaction mixture to facilitate the amidation.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture and add water to precipitate the crude Apixaban.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system to obtain pure Apixaban.

Chromogenic Anti-Factor Xa Assay

This assay measures the concentration of Apixaban by quantifying its inhibition of a known amount of Factor Xa.[15][16][17]

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood

-

Apixaban calibrators and controls

-

Factor Xa reagent

-

Chromogenic substrate specific for Factor Xa (e.g., S-2765)

-

Assay buffer (e.g., Tris-buffered saline)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a standard curve using Apixaban calibrators of known concentrations diluted in pooled normal plasma.

-

Dilute patient plasma samples and controls as required.

-

In a 96-well microplate, add a specific volume of the calibrators, patient samples, and controls to designated wells.

-

Add a pre-warmed (37°C) excess of Factor Xa reagent to each well and incubate for a defined period (e.g., 120 seconds) at 37°C. During this time, the anti-Xa activity in the plasma (from Apixaban) will inhibit a portion of the added Factor Xa.

-

Add the chromogenic substrate to each well. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (p-nitroaniline).

-

Immediately measure the rate of color change (kinetic reading) or the final absorbance (endpoint reading) at 405 nm using a microplate reader.

-

The amount of color produced is inversely proportional to the concentration of Apixaban in the sample.

-

Calculate the Apixaban concentration in the patient samples by interpolating their absorbance values against the standard curve.

Figure 3: Workflow for Chromogenic Anti-Factor Xa Assay.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. While not used for routine monitoring of Apixaban, it can be prolonged in a concentration-dependent manner.[15][18][19][20]

Materials:

-

Platelet-poor plasma (PPP) from 3.2% sodium citrate collection tubes

-

PT reagent (thromboplastin and calcium chloride)

-

Coagulometer

Procedure:

-

Collect venous blood into a light blue-top tube (3.2% sodium citrate) and prepare PPP by double centrifugation.[19][20][21]

-

Pre-warm the PPP sample and the PT reagent to 37°C.

-

Pipette a defined volume of the PPP into a cuvette placed in the coagulometer.

-

Add a specified volume of the PT reagent to the cuvette, which simultaneously starts a timer.

-

The coagulometer detects the formation of a fibrin clot and records the time in seconds. This is the prothrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. Similar to the PT, the aPTT is prolonged by Apixaban but is not suitable for quantitative monitoring.[22][23][24][25][26]

Materials:

-